molecular formula C2H3ClN4 B1357847 5-chloro-1-methyl-1H-1,2,3,4-tetrazole CAS No. 67648-50-4

5-chloro-1-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B1357847
CAS No.: 67648-50-4
M. Wt: 118.52 g/mol
InChI Key: DZHZPUBHGIUESP-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound with the molecular formula C2H3ClN4. It is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by a five-membered ring containing four nitrogen atoms and one chlorine atom attached to the ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of methylhydrazine with cyanogen chloride, followed by cyclization. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. This method often involves the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the ring structure, enhancing their utility in different fields .

Scientific Research Applications

5-Chloro-1-methyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

  • 5-Chloro-1-phenyl-1H-tetrazole
  • 1-Methyl-5-mercapto-1H-tetrazole
  • 5-Chloro-1-methyl-4-nitroimidazole

Comparison: Compared to these similar compounds, 5-chloro-1-methyl-1H-1,2,3,4-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClN4/c1-7-2(3)4-5-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHZPUBHGIUESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608248
Record name 5-Chloro-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-50-4
Record name 5-Chloro-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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